molecular formula C14H22INOSi B14302115 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide CAS No. 113345-58-7

1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide

Cat. No.: B14302115
CAS No.: 113345-58-7
M. Wt: 375.32 g/mol
InChI Key: XDPAHQZYESFHPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is a complex organic compound that features a pyridinium ion linked to a cyclohexene ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide typically involves the reaction of 1-(trimethylsiloxy)cyclohexene with pyridine in the presence of an iodinating agent. The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Nucleophiles: Various nucleophiles such as halides, cyanides, and amines can react with the iodide ion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different halogenated derivatives of the compound.

Scientific Research Applications

1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electron acceptor, facilitating redox reactions and binding to specific sites on proteins. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, aiding in its interaction with hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is unique due to the presence of both the trimethylsilyl group and the pyridinium ion. This combination allows for a wide range of chemical reactions and applications, particularly in fields requiring specific molecular interactions.

Properties

CAS No.

113345-58-7

Molecular Formula

C14H22INOSi

Molecular Weight

375.32 g/mol

IUPAC Name

trimethyl-(3-pyridin-1-ium-1-ylcyclohexen-1-yl)oxysilane;iodide

InChI

InChI=1S/C14H22NOSi.HI/c1-17(2,3)16-14-9-7-8-13(12-14)15-10-5-4-6-11-15;/h4-6,10-13H,7-9H2,1-3H3;1H/q+1;/p-1

InChI Key

XDPAHQZYESFHPK-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)OC1=CC(CCC1)[N+]2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.